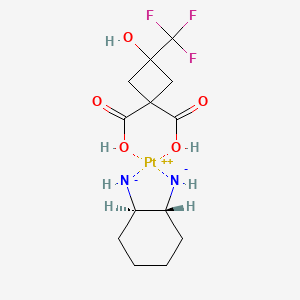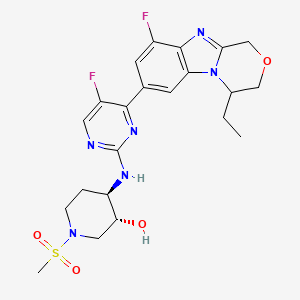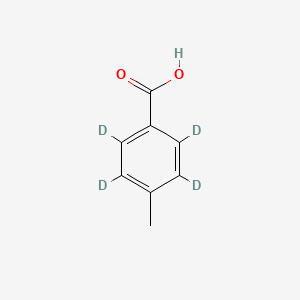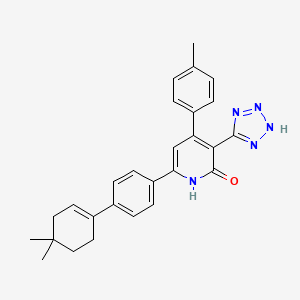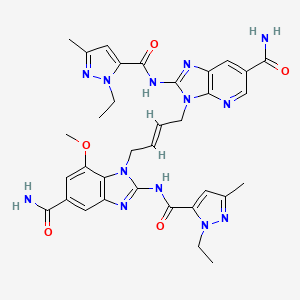![molecular formula C13H18N6O6 B12391084 methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)
methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Base: The purine base, 2,6-diaminopurine, is synthesized through a series of reactions involving the condensation of guanine with appropriate amines.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside. This step often requires the use of a Lewis acid catalyst and anhydrous conditions to ensure high yield and selectivity.
Esterification: The final step involves the esterification of the nucleoside with methyl chloroacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high efficiency and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the purine base can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its role in DNA and RNA synthesis, as well as its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets viral enzymes such as reverse transcriptase and DNA polymerase, inhibiting their activity and preventing viral replication.
Pathways Involved: It interferes with the synthesis of nucleic acids, leading to the disruption of DNA and RNA synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can be compared with other nucleoside analogs, such as:
Acyclovir: An antiviral compound used to treat herpes simplex virus infections. Unlike this compound, acyclovir lacks a sugar moiety and has a simpler structure.
Zidovudine: An antiretroviral drug used to treat HIV infections. Zidovudine has a similar mechanism of action but differs in its chemical structure and specific molecular targets.
Gemcitabine: A nucleoside analog used in cancer chemotherapy. Gemcitabine has a different sugar moiety and is primarily used for its cytotoxic effects on cancer cells.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in the development of new therapeutic agents and in the study of biochemical processes. Further research is needed to fully explore its applications and to optimize its synthesis and production methods.
Eigenschaften
Molekularformel |
C13H18N6O6 |
|---|---|
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18)/t5-,8?,9+,12-/m1/s1 |
InChI-Schlüssel |
GDVCYWYDGOXLMV-SYZZGYRHSA-N |
Isomerische SMILES |
COC(=O)CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N |
Kanonische SMILES |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
